molecular formula C14H16N4 B1668030 1-(2-(1,3-Dimethyl-2-butenylidene)hydrazino)phthalazine CAS No. 36798-79-5

1-(2-(1,3-Dimethyl-2-butenylidene)hydrazino)phthalazine

Cat. No. B1668030
CAS RN: 36798-79-5
M. Wt: 240.3 g/mol
InChI Key: DQGFCLJXYFXXIJ-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Budralazine is an antihypertensive drug.

properties

IUPAC Name

N-[(E)-4-methylpent-3-en-2-ylideneamino]phthalazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-10(2)8-11(3)16-18-14-13-7-5-4-6-12(13)9-15-17-14/h4-9H,1-3H3,(H,17,18)/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGFCLJXYFXXIJ-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=NNC1=NN=CC2=CC=CC=C21)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C/C(=N/NC1=NN=CC2=CC=CC=C21)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Buterazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(1,3-Dimethyl-2-butenylidene)hydrazino)phthalazine
Reactant of Route 2
1-(2-(1,3-Dimethyl-2-butenylidene)hydrazino)phthalazine
Reactant of Route 3
1-(2-(1,3-Dimethyl-2-butenylidene)hydrazino)phthalazine
Reactant of Route 4
1-(2-(1,3-Dimethyl-2-butenylidene)hydrazino)phthalazine
Reactant of Route 5
1-(2-(1,3-Dimethyl-2-butenylidene)hydrazino)phthalazine
Reactant of Route 6
1-(2-(1,3-Dimethyl-2-butenylidene)hydrazino)phthalazine

Q & A

Q1: What is the primary mechanism of action of budralazine?

A: Budralazine is a direct-acting vasodilator that exerts its antihypertensive effect primarily by relaxing vascular smooth muscle cells. [, , ] This relaxation is attributed to its ability to inhibit calcium influx into these cells, ultimately reducing vascular resistance and lowering blood pressure. []

Q2: How does budralazine compare to hydralazine in terms of its cardiovascular effects?

A: While both budralazine and hydralazine are direct-acting vasodilators, they exhibit some key differences. Budralazine generally demonstrates a slower onset of action but a longer duration of antihypertensive effect compared to hydralazine. [] Importantly, budralazine appears to induce less pronounced tachycardia (increased heart rate) at equihypotensive doses. [, ] This suggests a potentially advantageous side effect profile for budralazine, particularly in individuals sensitive to rapid heart rate changes.

Q3: What evidence suggests that budralazine might influence the central nervous system to exert its antihypertensive effects?

A: Research in anesthetized rats revealed that at lower doses (0.5 and 1.0 mg/kg, intravenously), budralazine not only reduced blood pressure but also decreased heart rate and suppressed sympathetic nerve activity, including activity of nerves innervating the heart and adrenal glands. [] This suggests a potential central sympatho-inhibitory action, meaning budralazine might act within the central nervous system to reduce sympathetic outflow, contributing to its blood pressure-lowering effect.

Q4: Has budralazine been studied in animal models of hypertension?

A: Yes, budralazine has demonstrated efficacy in lowering blood pressure in several animal models of hypertension. Studies in DOCA/saline hypertensive rats showed that oral administration of budralazine dose-dependently reduced blood pressure with a sustained effect. [] Notably, in spontaneously hypertensive rats (SHR), chronic treatment with budralazine achieved similar hypotensive effects to hydralazine. [] These findings highlight the potential of budralazine as a therapeutic agent for managing hypertension.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.